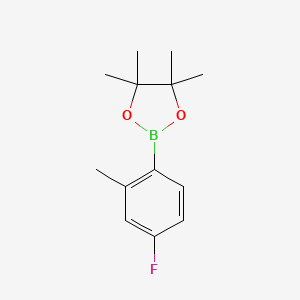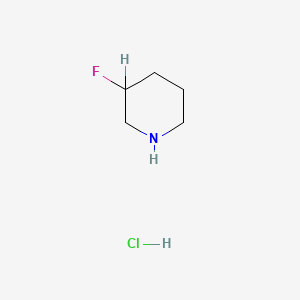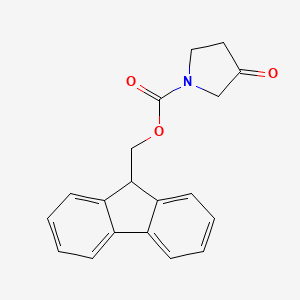
5-Fluoro-2-hydroxy-3-methylbenzaldehyde
説明
Synthesis Analysis
The synthesis of related fluoro-substituted benzaldehydes involves various strategies. For instance, the synthesis of indazoles from o-fluorobenzaldehydes and their O-methyloximes with hydrazine is a practical method that avoids competitive Wolf-Kishner reduction . Another synthesis route described is the preparation of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate from 4-fluorobenzaldehyde, which is an intermediate in the synthesis of HIV-1 integrase inhibitors . Additionally, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate for herbicides, involves oxidation and hydrolysis steps with a total yield of 71.6% . These methods provide insights into the potential synthesis routes that could be adapted for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.
Molecular Structure Analysis
The molecular structure of fluoro-substituted benzaldehydes can be analyzed using spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, along with FT-IR and FT-Raman spectroscopy, have been used to study the vibrational modes and molecular geometry of 5-fluoro-2-methylbenzaldehyde . These techniques could similarly be applied to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde to determine its structural characteristics.
Chemical Reactions Analysis
The chemical reactivity of fluoro-substituted benzaldehydes is highlighted in the synthesis of various heterocyclic compounds. For example, the reaction of o-fluorobenzaldehydes with hydrazine leads to the formation of indazoles . The reactivity of these aldehydes is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule and thus its participation in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted benzaldehydes can be inferred from spectroscopic data and computational analyses. The study of 5-fluoro-2-methylbenzaldehyde provides information on its vibrational frequencies, Raman scattering activities, and molecular electrostatic potential. NMR analysis can reveal the chemical shifts of hydrogen and carbon atoms, while calculations of the dipole moment and first hyperpolarizability contribute to understanding the compound's physical properties . These analyses are essential for predicting the behavior of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde in various environments and its potential applications.
科学的研究の応用
Fluorescent pH Sensor
A study by Saha et al. (2011) demonstrates the use of a compound related to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde as a selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity in response to changes in pH, making it valuable for studying biological organelles (Saha et al., 2011).
Anticancer Properties
Lawrence et al. (2003) described the synthesis of fluorinated benzaldehydes, including analogs of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, for use in creating fluoro-substituted stilbenes. These compounds, particularly the fluoro analogs of combretastatins, show promising in vitro anticancer properties (Lawrence et al., 2003).
Spectroscopic Analysis
Iyasamy et al. (2016) conducted a comprehensive study on 5-fluoro-2-methylbenzaldehyde, a close analog of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, using spectroscopic techniques. This research included vibrational analysis, molecular geometry assessment, and other structural analyses, providing insight into the compound's properties (Iyasamy et al., 2016).
Chemosensor for Copper Ion Detection
Gao et al. (2014) developed a chemosensor using derivatives of salicylaldehydes, including 5-fluoro-2-hydroxybenzaldehyde, for the detection of copper ions. This research highlights the potential use of these compounds in environmental monitoring and bioimaging (Gao et al., 2014).
Insecticidal Activity
Mohan et al. (2004) synthesized 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, starting from 4-Fluoro-3-phenoxybenzaldehyde, a compound structurally related to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. These compounds demonstrated insecticidal activity against various crop pests (Mohan et al., 2004).
Antitumor Activity of Thiosemicarbazonato Molybdenum(VI)
Hussein et al. (2014) synthesized dioxomolybdenum(VI) complexes with thiosemicarbazone ligands derived from compounds including 2-hydroxy-5-methylbenzaldehyde, showing strong antiproliferative activities and potential applications in chemotherapy (Hussein et al., 2014).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds have been used in the synthesis of potent and selective inhibitors of aldosterone synthase (cyp11b2) .
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position . This suggests that 5-Fluoro-2-hydroxy-3-methylbenzaldehyde might interact with its targets via similar mechanisms.
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of inhibitors of aldosterone synthase (cyp11b2) , suggesting that it might affect the biochemical pathways related to this enzyme.
Pharmacokinetics
Its molecular weight is 15414 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have been used in the synthesis of inhibitors of aldosterone synthase (cyp11b2) , suggesting that it might have similar effects.
Action Environment
It’s known that the compound is classified as a non-combustible solid , suggesting that it might be stable under a variety of environmental conditions.
特性
IUPAC Name |
5-fluoro-2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUNAMXDKSETQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382264 | |
| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
CAS RN |
704884-74-2 | |
| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














